Ethyl 3-methyl-4-(trifluoromethyl)benzoate
Description
Ethyl 3-methyl-4-(trifluoromethyl)benzoate (CAS: 1214387-66-2) is a substituted benzoate ester characterized by a trifluoromethyl (-CF₃) group at the para position and a methyl (-CH₃) group at the meta position on the benzene ring. Its molecular formula is C₁₁H₁₁F₃O₂, with a molar mass of 232.2 g/mol . The compound is stored under dry, sealed conditions at room temperature, indicating stability under standard laboratory environments.
Properties
IUPAC Name |
ethyl 3-methyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10(15)8-4-5-9(7(2)6-8)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHKNDZPUUZQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-4-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: 3-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 3-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 3-methyl-4-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis. The trifluoromethyl group can direct further substitutions on the benzene ring, making it a versatile reactant in creating more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group enhances its efficacy compared to non-fluorinated analogs.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Studies have shown that compounds with trifluoromethyl groups disrupt microbial cell membranes or interfere with metabolic processes, providing a basis for their use in developing antimicrobial agents.
Pharmaceuticals
In medicinal chemistry, this compound acts as an intermediate in synthesizing biologically active compounds. Its structural features make it a candidate for developing new drugs targeting various diseases. Ongoing research aims to explore its specific bioactivity and therapeutic potential.
Agricultural Chemicals
The compound is utilized in producing pesticides due to its effective biological activity against pests. Its lipophilic nature allows it to penetrate biological membranes effectively, enhancing its efficacy as an agrochemical agent.
Fragrance Industry
This compound is also employed as a fragrance ingredient in perfumes. Its unique odor profile contributes to the formulation of various scented products.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological systems. Research suggests that compounds containing trifluoromethyl groups can modulate enzyme activity and receptor binding due to their electronic effects, which are critical for drug design and development.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The trifluoromethyl group’s position and additional substituents significantly influence physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Trifluoromethyl Position : Ethyl 4-(trifluoromethyl)benzoate (para-CF₃) lacks the methyl group, reducing steric hindrance compared to the target compound. This may enhance reactivity in nucleophilic substitutions .
- Multi-Substituted Analogs : Ethyl 3,5-bis(trifluoromethyl)benzoate exhibits higher lipophilicity (logP ~3.5 estimated) due to dual -CF₃ groups, impacting solubility and bioavailability .
- Halogen and Sulfur Modifications : The bromo and sulfanyl groups in Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl]benzoate introduce electrophilic sites, making it suitable for cross-coupling reactions in agrochemical synthesis .
Stability and Reactivity
- Thermal Stability : The trifluoromethyl group enhances thermal stability, as seen in analogs stable at 100–120°C during amide formation reactions .
- Hydrolytic Sensitivity: Ester groups in benzoates are prone to hydrolysis under acidic/basic conditions. For example, Ethyl 4-{[methyl(nitroso)carbamoyl]amino}benzoate requires anhydrous storage .
- Electrophilic Reactivity : Bromo and sulfanyl substituents (e.g., in ) enable Suzuki-Miyaura couplings, whereas cyclopropane-containing analogs (e.g., ) participate in ring-opening reactions.
Biological Activity
Ethyl 3-methyl-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which facilitates cellular penetration and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C11H10F3O2
Molecular Weight: 240.19 g/mol
The compound features a benzoate structure with a methyl and a trifluoromethyl substituent, which significantly influences its chemical reactivity and biological activity.
The mechanism of action for this compound involves:
- Lipophilicity: The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
- Target Interaction: Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to its biological effects.
Antimicrobial Properties
This compound has demonstrated potential antimicrobial activity. Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. The trifluoromethyl group may enhance the compound's binding affinity to inflammatory mediators, leading to reduced inflammation in various models .
Case Study: In Vivo Anti-inflammatory Effects
In a study involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels compared to controls. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, showing dose-dependent effects on inflammation reduction .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group is critical for enhancing biological activity. SAR studies indicate that modifications in the structure can lead to variations in potency and selectivity for specific biological targets. For instance:
- Positioning of Substituents: The position of methyl and trifluoromethyl groups on the benzene ring influences both lipophilicity and interaction with biological targets.
- Comparison with Analog Compounds: this compound shows improved stability and activity compared to similar compounds lacking the trifluoromethyl group.
Table 2: Comparison of Biological Activity with Analog Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 3-methyl-4-(trifluoromethyl)benzoate, and how are intermediates characterized?
- Methodology : A common approach involves coupling trifluoromethyl-substituted aryl halides with pyrrole esters. For example, Ethyl 3-methyl-4-((4-(trifluoromethyl)phenyl)carbonyl)-1H-pyrrole-2-carboxylate (compound 177 ) was synthesized via condensation of a trifluoromethylphenylcarbonyl intermediate with a pyrrole ester. Reaction conditions include THF as solvent, Me₃Al as a catalyst, and heating at 100–120°C. Post-synthesis, intermediates are purified via column chromatography and characterized using ¹H NMR (e.g., δ 12.33 ppm for NH proton) and ESI-MS (e.g., m/z 326.2 for [M+1]⁺) .
Q. How are purity and structural integrity validated for this compound?
- Methodology : High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are critical. For instance, enantiomers of related compounds achieved >97% purity via SFC using Lux A1 columns with isopropanol co-solvent . NMR spectroscopy identifies regioisomeric byproducts: for example, the trifluoromethyl group’s electronic effects split aromatic proton signals into distinct doublets (δ 7.88 ppm for aryl protons) .
Q. What solvents and catalysts optimize yield in esterification reactions?
- Methodology : Polar aprotic solvents like THF or DMSO enhance reactivity. Catalytic Me₃Al facilitates amide bond formation in multi-step syntheses . For reductions (e.g., ketone to methylene), NaBH₄ in ethanol is effective .
Advanced Research Questions
Q. How can stereochemical challenges in derivatives of this compound be addressed?
- Methodology : Racemic mixtures are resolved via chiral SFC. For example, enantiomers of N-(1-(1H-imidazol-4-yl)ethyl)-3-methyl-4-(trifluoromethyl)benzamide derivatives were separated with Lux A1 columns, achieving 100% enantiomeric excess . Dynamic kinetic resolution using asymmetric catalysts (e.g., gold complexes) could further enhance stereoselectivity .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl group stabilizes transition states in palladium-catalyzed couplings. Gold-catalyzed fluoroarylation of gem-difluoroallenes demonstrates regioselective trifluoromethyl incorporation, with yields up to 56% and >99:1 selectivity for E-isomers . Computational studies (DFT) are recommended to map electronic effects.
Q. How do reaction conditions influence byproduct formation in multi-step syntheses?
- Methodology : Elevated temperatures (>100°C) in DMSO promote cyclization but risk decomposition. For example, incomplete quenching of Me₃Al in THF generates aluminum byproducts, detectable via ESI-MS adducts (m/z +27 for Al complexes). Optimized workup protocols (e.g., HCl quenching and repeated ethyl acetate extraction) minimize impurities .
Q. What strategies improve yield in low-yielding steps (e.g., <50%)?
- Methodology :
- Catalyst screening : Gold(I) catalysts enhance trifluoromethyl-alkene coupling efficiency .
- Solvent optimization : Switching from toluene to DMF increases solubility of trifluoromethyl intermediates .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps (e.g., 130°C for 20 hours in cyanide-mediated cyclizations) .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported yields for similar syntheses?
- Methodology : Variability arises from purification methods (e.g., preparative HPLC vs. column chromatography). For example, compound 177 was isolated in 44% yield via column chromatography , while analogous intermediates achieved 68% yield with direct use of crude products . Statistical meta-analysis of reaction parameters (temperature, solvent, catalyst loading) is advised.
Q. What analytical techniques differentiate isomeric byproducts?
- Methodology :
- NOESY NMR : Identifies spatial proximity of protons in regioisomers (e.g., distinguishing ortho vs. para trifluoromethyl substitution).
- High-resolution MS : Detects isotopic patterns (e.g., ¹³C or ³⁵Cl adducts) to confirm molecular formulas .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
